Fluorine F 18 fluorthanatrace

PARP-1 PET imaging ovarian cancer FDG comparison

Fluorine F 18 fluorthanatrace ([18F]FTT) is an investigational positron emission tomography (PET) radiotracer designed as a structural analog of the clinically approved PARP inhibitor rucaparib. It selectively binds to poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme overexpressed in multiple cancer types that mediates DNA single-strand break repair.

Molecular Formula C18H16FN3O2
Molecular Weight 324.3 g/mol
CAS No. 1567375-87-4
Cat. No. B12726182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorine F 18 fluorthanatrace
CAS1567375-87-4
Molecular FormulaC18H16FN3O2
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESC1CN2C3=C(C=CC=C3N=C2C4=CC=C(C=C4)OCCF)C(=O)N1
InChIInChI=1S/C18H16FN3O2/c19-8-11-24-13-6-4-12(5-7-13)17-21-15-3-1-2-14-16(15)22(17)10-9-20-18(14)23/h1-7H,8-11H2,(H,20,23)/i19-1
InChIKeyDUYPGBKQTGXZRE-AWDFDDCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorine F 18 Fluorthanatrace ([18F]FTT): A PARP-1-Targeted PET Radiotracer for Precision Oncology Imaging


Fluorine F 18 fluorthanatrace ([18F]FTT) is an investigational positron emission tomography (PET) radiotracer designed as a structural analog of the clinically approved PARP inhibitor rucaparib [1]. It selectively binds to poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme overexpressed in multiple cancer types that mediates DNA single-strand break repair [2]. [18F]FTT enables non-invasive, whole-body quantification of PARP-1 expression levels in vivo and is currently in Phase I–II clinical trials across ovarian, breast, prostate, and pancreatic cancers [3]. The radiotracer was developed at the University of Pennsylvania and has progressed through first-in-human imaging studies, with an established automated cGMP-compliant radiosynthesis process [4].

Why [18F]FTT Cannot Be Substituted by [18F]FDG, [18F]PARPi, or Genetic Biomarkers for PARP-Targeted Imaging Decisions


PARP-targeted PET imaging occupies a distinct mechanistic niche that neither metabolic tracers ([18F]FDG), nor alternative PARP radiotracers ([18F]PARPi, [18F]FPyPARP), nor static genetic biomarkers (HRD/BRCA status) can interchangeably fill. [18F]FTT provides a direct pharmacodynamic readout of PARP-1 protein expression and drug-target engagement that is uncorrelated with both [18F]FDG uptake and HRD genomic scores [1]. Unlike [18F]PARPi and [18F]FPyPARP, which differ in clearance route, lipophilicity, and tumor-to-blood ratio, [18F]FTT has the most extensive multi-center clinical validation dataset across four solid tumor types [2]. Substituting any of these alternatives forfeits either molecular specificity, quantitative comparability to published clinical benchmarks, or the ability to directly measure on-target PARP inhibitor pharmacodynamics [3].

Fluorine F 18 Fluorthanatrace: Quantitative Head-to-Head and Cross-Study Differentiation Evidence


[18F]FTT SUVmax Is Uncorrelated with [18F]FDG SUVmax in Ovarian Cancer, Confirming Independent Molecular Targeting

In a head-to-head clinical study of 14 epithelial ovarian cancer patients with 55 matched lesions, no correlation was found between per-lesion [18F]FTT SUVmax and [18F]FDG SUVmax, confirming that the two tracers provide orthogonal molecular information . [18F]FTT uptake varied widely across lesions (from background levels of approximately 2 to a maximum of 12), with mean SUVmax showing no significant association with tumor location, histological grade, or BRCA1/2 mutation status . This demonstrates that [18F]FTT interrogates PARP-1 biology inaccessible to the standard-of-care metabolic tracer.

PARP-1 PET imaging ovarian cancer FDG comparison molecular imaging SUVmax

Baseline [18F]FTT Uptake Does Not Correlate with HRD Genomic Score, Providing Orthogonal Information to Genetic Biomarkers

In a prospective observational trial of 24 women with untreated primary breast cancer, baseline [18F]FTT-PET uptake showed no correlation with tumor homologous recombination deficiency (HRD) tissue score [1]. By contrast, both baseline [18F]FTT uptake (ρ = 0.74, P = 0.023) and the change in uptake after PARPi initiation (ρ = −0.86, P = 0.012) significantly correlated with progression-free survival (PFS) in a separate metastatic breast cancer cohort [1]. This establishes [18F]FTT as a functional biomarker that captures PARP-1 biology not reflected by genomic HRD assays currently used for PARPi treatment decisions.

PARP inhibitor HRD score breast cancer patient stratification PET biomarker

[18F]FTT Demonstrates a Tumor-to-Blood Ratio of 2.46 ± 0.35 in HCC1937 Xenografts — Directly Compared with [18F]PARPi (3.41 ± 0.83) and [18F]FPyPARP (3.99 ± 0.99)

In the only published direct three-way comparison of clinical-stage PARP PET tracers, [18F]FTT was evaluated alongside [18F]PARPi and [18F]FPyPARP in NOD.CB17-Prkdcscid/J mice bearing HCC1937 (BRCA-mutant) xenografts [1]. [18F]FTT achieved a tumor-to-blood ratio of 2.46 ± 0.35, compared with 3.41 ± 0.83 for [18F]PARPi and 3.99 ± 0.99 for [18F]FPyPARP [1]. Importantly, [18F]FTT and [18F]PARPi both exhibited almost exclusive hepatobiliary clearance, whereas [18F]FPyPARP demonstrated a partial shift toward renal clearance — a property that may favor detection of abdominal lesions [1].

PARP imaging agents tumor-to-blood ratio pharmacokinetics HCC1937 xenograft head-to-head comparison

PARP Inhibitor Treatment Reduces [18F]FTT Uptake to Background Levels, Enabling Quantitative Pharmacodynamic Measurement of Drug-Target Engagement

[18F]FTT is the only PARP PET tracer with published quantitative evidence that a clinically approved PARP inhibitor (olaparib) reduces tracer uptake to background levels in vivo — confirming direct competition for the PARP-1 catalytic domain [1]. In preclinical mouse studies, olaparib significantly reduced [18F]FTT AUC in the spine (median difference: −17 g/mL·min, IQR 10, P = 0.0001) and lymph nodes (median difference: −23 g/mL·min, IQR 13, P = 0.0001), while the non-PARP inhibitor iniparib produced no significant reduction (spine: −3 g/mL·min, P = 0.70; nodes: −9 g/mL·min, P = 0.05) [1]. Clinically, follow-up imaging after PARPi therapy reduced [18F]FTT uptake to background levels; in ovarian cancer patients, all subjects with >50% reduction in [18F]FTT uptake achieved >6-month progression-free survival and >50% reduction in CA-125 [2].

PARP inhibitor drug-target engagement olaparib pharmacodynamics PET imaging

[18F]FTT PARP-1 Binding Affinity (IC50 = 6.3 nM) Compared with Parent Drug Rucaparib (Ki = 1.4 nM) and [18F]PARPi (IC50 = 2.8 nM)

[18F]FTT (compound 12 in the original synthesis series) was selected from a panel of benzimidazole carboxamide and tricyclic benzamide PARP-1 inhibitors based on its highest inhibition potency among the synthesized analogs [1]. It inhibits PARP-1 with an IC50 of 6.3 nM, which is approximately 4.5-fold weaker than the parent drug rucaparib (Ki = 1.4 nM for PARP-1) and approximately 2.3-fold weaker than the olaparib-based tracer [18F]PARPi (IC50 = 2.8 ± 1.1 nM) [2][3]. The fluoroethoxy substituent on [18F]FTT was shown to confer 3-fold higher inhibition potency compared with analogs bearing a fluoroethyl triazole group, a key design feature enabling both PARP-1 binding and efficient 18F radiolabeling [1].

PARP-1 binding affinity IC50 rucaparib analog radiotracer design

[18F]FTT Tumor Uptake Correlates with PARP-1 Protein Expression (P < 0.02), Validating In Vivo Target Quantification

In a prospective breast cancer study of 30 patients, [18F]FTT distribution volume ratios relative to normal muscle reference tissue showed a statistically significant correlation with matched tissue PARP-1 protein expression measured from frozen surgical specimens (P < 0.02, n = 10 patients with available tissue) [1]. The tumor-to-normal muscle ratio from a 5-minute static frame acquired between 50 and 60 minutes post-injection closely corresponded to the distribution volume ratio and also correlated with PARP-1 expression (P < 0.02, n = 10) [1]. This validated an optimal clinically practical static imaging window of 45–55 minutes post-injection for quantitative PARP-1 assessment [1].

PARP-1 expression tissue validation breast cancer immunohistochemistry PET quantification

Fluorine F 18 Fluorthanatrace: Evidence-Backed Procurement Scenarios for Clinical Trials and Translational Research


Multicenter Phase II/III Trial of a Novel PARP Inhibitor Requiring Pharmacodynamic Target Engagement Imaging

When a pharmaceutical sponsor requires quantitative, non-invasive measurement of PARP-1 drug-target engagement as a secondary or exploratory endpoint, [18F]FTT is the most extensively validated PARP PET tracer available. Its ability to measure olaparib-mediated reduction in tracer AUC (spine: −17 g/mL·min, P = 0.0001) and to show >50% uptake reduction correlating with >6-month PFS [1] provides a clinical benchmark that alternative PARP radiotracers have not yet replicated in published trials. The established automated cGMP radiosynthesis and multi-site clinical trial infrastructure support multicenter deployment [2].

Patient Stratification for PARP Inhibitor Therapy Where HRD/BRCA Genomic Testing Is Insufficient

In breast or ovarian cancer populations where HRD genomic testing fails to predict PARPi response, [18F]FTT PET offers a functional, imaging-based alternative biomarker. The evidence that baseline [18F]FTT uptake does not correlate with HRD tissue score, yet both baseline uptake (ρ = 0.74, P = 0.023) and the post-PARPi change in uptake (ρ = −0.86, P = 0.012) significantly correlate with PFS [1], supports its procurement for clinical trials designed to evaluate PARPi therapy in HRD-negative or HRD-indeterminate patient subsets.

Academic PET Center Seeking a PARP-1-Specific Radiotracer Complementary to [18F]FDG

For academic imaging centers conducting molecular imaging research, [18F]FTT provides orthogonal biological information to [18F]FDG. The confirmed absence of correlation between [18F]FTT SUVmax and [18F]FDG SUVmax in ovarian cancer lesions [1], combined with tissue-validated correlation between [18F]FTT uptake and PARP-1 protein expression (P < 0.02) , makes it a scientifically justified addition to an oncologic PET tracer portfolio. Researchers should note that [18F]FTT's hepatobiliary clearance limits its utility for liver metastasis imaging, where [18F]FPyPARP may be preferred [2].

Preclinical Evaluation of PARP Inhibitor Combinations with DNA-Damaging Agents

In preclinical pharmacology studies combining PARP inhibitors with radiation or chemotherapy, [18F]FTT enables direct in vivo measurement of PARP-1 expression changes and catalytic activity. Preclinical data demonstrate that [18F]FTT uptake corresponds to PARP-1 protein levels and that PARP inhibition combined with radiation increases DNA damage (γH2AX) and reduces PARP enzymatic activity (PAR) [1]. The radiotracer's high specific activity (6059 ± 2506 mCi/μmol) and radiochemical purity (99.9%) from automated production ensure consistent batch quality for longitudinal preclinical imaging studies.

Quote Request

Request a Quote for Fluorine F 18 fluorthanatrace

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.